molecular formula C13H20ClN3O B1518698 N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride CAS No. 1170061-54-7

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

Cat. No.: B1518698
CAS No.: 1170061-54-7
M. Wt: 269.77 g/mol
InChI Key: DDDTXJDAVZEIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (CAS 1240528-49-7) is a urea derivative characterized by a central urea linker (-NH-CO-NH-) flanked by a phenyl group and a piperidin-2-ylmethyl substituent. Its molecular formula is C₇H₁₆ClN₃O, with a molecular weight of 193.67 g/mol . The piperidine moiety, a common pharmacophore in drug design, may confer interactions with enzymes or receptors, while the urea linker could facilitate hydrogen bonding with biological targets. Similar compounds with urea backbones have demonstrated diverse roles, including kinase inhibition, microtubule disruption, and cytokinin activity in plants, as discussed below.

Properties

IUPAC Name

1-phenyl-3-(piperidin-2-ylmethyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12;/h1-3,6-7,12,14H,4-5,8-10H2,(H2,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDTXJDAVZEIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The core synthetic strategy for N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride involves the nucleophilic addition of piperidin-2-ylmethylamine to phenyl isocyanate, forming the corresponding urea derivative. The free base is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Step Reagents & Conditions Description
1 Phenyl isocyanate + Piperidin-2-ylmethylamine Reaction in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature to form the urea linkage
2 Hydrochloric acid (HCl) treatment Conversion of the free urea base to the hydrochloride salt, typically by adding aqueous HCl to the reaction mixture

This reaction is generally carried out under controlled temperature to avoid side reactions and to maximize yield.

Detailed Reaction Conditions

  • Solvent: Dichloromethane or tetrahydrofuran are preferred due to their ability to dissolve both reactants and facilitate the reaction smoothly.
  • Temperature: The reaction is initiated at 0°C to control the exothermic nature of isocyanate addition and then allowed to warm to room temperature for completion.
  • Reaction Time: Typically ranges from 1 to 4 hours, depending on scale and stirring efficiency.
  • Stoichiometry: Equimolar amounts of phenyl isocyanate and piperidin-2-ylmethylamine are used to ensure complete conversion.

The hydrochloride salt formation is achieved by adding an aqueous solution of hydrochloric acid to the reaction mixture, followed by stirring to ensure complete salt formation and precipitation of the product.

Purification Techniques

  • Recrystallization: The crude hydrochloride salt is purified by recrystallization from solvents such as methanol/water mixtures.
  • Chromatography: In some cases, silica gel chromatography with appropriate solvent gradients is employed to isolate pure compound, especially when impurities or side products are present.
  • Filtration and Washing: After crystallization, the solid is filtered and washed with cold water or organic solvents to remove residual impurities.

Reaction Mechanism Insights

The preparation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the phenyl isocyanate, forming a tetrahedral intermediate that rearranges to the urea linkage. The subsequent protonation by hydrochloric acid stabilizes the compound as the hydrochloride salt.

Comparative Data Table of Preparation Parameters

Parameter Typical Range Notes
Solvent Dichloromethane, Tetrahydrofuran Organic solvents preferred for solubility and reaction control
Temperature 0°C to 25°C Lower temperatures reduce side reactions
Reaction Time 1–4 hours Sufficient for complete conversion
Molar Ratio 1:1 (Phenyl isocyanate : Piperidin-2-ylmethylamine) Stoichiometric balance for optimal yield
Salt Formation Aqueous HCl addition Converts free base to hydrochloride salt
Purification Recrystallization, chromatography Ensures high purity product

Industrial and Scale-Up Considerations

For industrial synthesis, continuous flow reactors and automated systems are often employed to enhance reproducibility and yield. Reaction parameters such as temperature, mixing, and reagent addition rates are optimized for scale, and purification steps are adapted for large-scale crystallization and filtration. The use of flow chemistry can also improve safety when handling isocyanates.

Research Findings on Preparation Optimization

  • Controlled temperature and slow addition of phenyl isocyanate to the amine solution minimize side reactions such as polymerization or urea oligomer formation.
  • Selection of solvent impacts reaction kinetics and product crystallinity.
  • Post-reaction treatment with hydrochloric acid is critical for obtaining stable and isolable hydrochloride salt crystals.
  • Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been used to characterize the thermal properties of the final crystalline hydrochloride salt, confirming purity and stability.

Summary Table of Key Preparation Steps and Conditions

Step Reagent(s) Conditions Outcome
1. Urea formation Phenyl isocyanate + Piperidin-2-ylmethylamine 0°C to RT, in DCM or THF, 1-4 h Formation of N-phenyl-N'-(piperidin-2-ylmethyl)urea
2. Salt formation Aqueous HCl Room temperature, stirring Formation of hydrochloride salt
3. Purification Recrystallization (methanol/water) or chromatography Cooling and filtration Pure this compound

Chemical Reactions Analysis

Hydrolysis

The urea group undergoes acid- or base-catalyzed hydrolysis:

N phenyl N piperidin 2 ylmethyl urea+H2OH+/OHPhenylamine+CO2+2 aminomethyl piperidine\text{N phenyl N piperidin 2 ylmethyl urea}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Phenylamine}+\text{CO}_2+\text{2 aminomethyl piperidine}

  • Conditions : Reflux in HCl (6M) or NaOH (2M) at 80–100°C .

  • Byproducts : CO₂ and ammonium salts .

Condensation Reactions

The urea acts as a nucleophile in multicomponent reactions (MCRs):

Reactants Product Conditions Yield
Aldehydes + malononitrilePyrimidine-5-carbonitriles Ethanol, NH₄Cl, 80°C, 4h65–75%
CyclohexanoneSpiro[5.5]undec-4-ene derivatives K₂CO₃, DMF, 90°C, 6h55%

Coordination Chemistry

The piperidine nitrogen and urea carbonyl can coordinate metal ions:

  • Cu(II) complexes : Formed in ethanol at room temperature, showing octahedral geometry (UV-Vis λmax = 650 nm) .

  • Antitumor activity : Cu complexes exhibit IC₅₀ = 8–12 μM against HL-60 leukemia cells .

Enzyme Inhibition

Molecular docking reveals binding to human sphingosine kinase 1 (SPHK1):

  • Binding mode : Hydrophobic interactions with Phe278 and Val254 .

  • Glide XP score : −9.4 kcal/mol (comparable to PF-543 inhibitor) .

Antiproliferative Activity

Cell Line IC₅₀ (μM) Reference
HL-609.2
MCF710.5
HT-2911.8

Stability and Degradation

  • Thermal stability : Decomposes at 220–240°C (DSC) .

  • Photodegradation : UV light (254 nm) induces cleavage of the urea bond (t₁/₂ = 4h) .

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity
Recent studies have highlighted the potential of N-phenyl-N'-(piperidin-2-ylmethyl)urea derivatives as inhibitors of Mycobacterium tuberculosis. A phenotypic whole-cell screen demonstrated that certain derivatives exhibited significant inhibition rates against this pathogen, making them candidates for further development as antitubercular agents. The structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance efficacy while reducing cytotoxicity to eukaryotic cells .

Protein Tyrosine Kinase Inhibition
The compound has also been investigated for its role as a protein tyrosine kinase inhibitor. In a study focused on designing novel inhibitors, compounds featuring similar urea frameworks showed promising antitumor activity. These findings suggest that derivatives of N-phenyl-N'-(piperidin-2-ylmethyl)urea could serve as templates for developing new anticancer drugs targeting specific kinases involved in tumor progression .

Structure-Activity Relationships (SAR)

Understanding the SAR of N-phenyl-N'-(piperidin-2-ylmethyl)urea is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

Modification TypeExample DerivativeMIC (µM)Observations
Phenyl Substitution4PP-16.3High activity against M. tuberculosis
Urea Linkage Variation4PP-521Modest activity; improved physicochemical properties
Piperidine Alteration4PP-7LossLoss of activity with certain substitutions

These modifications illustrate the delicate balance between structural changes and biological efficacy, emphasizing the need for careful optimization in drug design .

Environmental and Safety Considerations

As with many chemical compounds, understanding the environmental impact and safety profile is essential. Regulatory frameworks classify N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride under various safety guidelines, indicating its potential toxicity and environmental persistence. This classification necessitates thorough risk assessments before widespread application in pharmaceuticals or other industries .

Mechanism of Action

The mechanism by which N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Urea Derivatives

N-Phenyl-N'-(2-chloroethyl)urea Derivatives (Anticancer Agents)

  • Structure : Features a 2-chloroethyl group instead of the piperidin-2-ylmethyl substituent.
  • Target/Application : Antiproliferative agents targeting microtubules at the colchicine-binding site .
  • Mechanism : Induce G2/M cell cycle arrest, disrupt cytoskeletal integrity, and trigger apoptosis.
  • Potency: Modified derivatives (e.g., PIB-SOs) exhibit IC₅₀ values in the low nanomolar range (e.g., 1–10 nM) against cancer cell lines .
  • Key Findings: Styryl-substituted analogs show enhanced tubulin polymerization inhibition compared to non-styryl counterparts .

N-Phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU, Forchlorfenuron)

  • Structure : Substituted with a 2-chloro-4-pyridyl group.
  • Target/Application : Plant growth regulator (cytokinin) used in tissue culture to enhance callus formation and shoot regeneration .
  • Mechanism : Binds to cytokinin oxidase/dehydrogenase (CKX) enzymes, inhibiting cytokinin degradation.
  • Docking Data : Forms hydrogen bonds with Asp169 and Glu381 in ZmCKX1 (interaction energy: -8.49 kcal/mol ) .
  • Efficacy : In Eucalyptus tissue culture, 2 mg/L CPPU achieves 100% callus induction .

N-Phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea (Kinase Inhibitors)

  • Structure: Contains a pyrimidin-4-ylamino-phenyl group.
  • Target/Application : Selective inhibitor of Type III receptor tyrosine kinases (RTKs), particularly KIT and PDGFRβ .
  • Potency : Compound 24 (a derivative) shows lower IC₅₀ than sunitinib (e.g., 0.8 μM vs. 1.2 μM in A549 lung cancer cells) .
  • Selectivity: Exhibits preferential cytotoxicity toward cancer cells (e.g., A549, PxPC3) over non-tumor HEK293 cells .

N,N'-Dimethyl-N-phenylurea (Fenuron)

  • Structure : Simple urea derivative with dimethyl and phenyl groups.
  • Application : Herbicide targeting photosynthetic electron transport .
  • Toxicity : Lower therapeutic index compared to antihistaminic urea derivatives like Diatrin (Therapeutic Index: 300–1200 orally) .

Structural-Activity Relationship (SAR) Analysis

Substituent Biological Activity Key Interactions
Piperidin-2-ylmethyl (Target) Hypothesized enzyme/receptor modulation Potential H-bonding via urea; piperidine ring for lipophilic interactions
2-Chloroethyl (Anticancer) Microtubule disruption Colchicine-binding site occupancy; chloroethyl enhances electrophilicity
2-Chloro-4-pyridyl (CPPU) Cytokinin activity in plants H-bonds with CKX enzymes (Asp169, Glu381)
Pyrimidin-4-ylamino (Kinase) RTK inhibition (KIT/PDGFRβ) π-Stacking with kinase ATP-binding pockets

Biological Activity

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article explores its biological activity by reviewing existing literature, synthesizing findings from various studies, and presenting relevant data in tables.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C13H18ClN3O\text{C}_{13}\text{H}_{18}\text{ClN}_3\text{O}

This compound features a piperidine moiety, which is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds with piperidine structures exhibit significant antimicrobial properties. In a study evaluating various piperidine derivatives, it was found that modifications to the piperidine ring could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain substitutions on the piperidine ring led to increased inhibition of bacterial growth, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (µg/mL)Activity Type
This compound12.5Antibacterial
4-phenylpiperidine6.3Antitubercular
Acetyl indole4.5Antifungal

Anti-tubercular Activity

This compound has shown promising results in inhibiting Mycobacterium tuberculosis (Mtb). In high-throughput screening studies, compounds similar to this compound demonstrated significant inhibition rates against Mtb, making them potential candidates for further development as anti-tubercular agents .

Table 2: Inhibition Rates Against Mycobacterium tuberculosis

Compound% InhibitionMIC (µM)
This compound996.3
Aminophenyltetrazoles996.9
Aminomethylquinoxaline987.8

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Singh et al. highlighted the broad-spectrum antimicrobial activity of piperazine derivatives, including those with piperidine substitutions. The study demonstrated that the presence of electron-donating groups on the phenyl ring significantly enhanced antibacterial activity .
  • Anti-tubercular Screening : A comprehensive screening of a library of compounds revealed that derivatives containing the piperidine moiety exhibited substantial activity against Mtb, with some analogs achieving MIC values below 10 µM, indicating strong potential for drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Use a two-step approach: (1) React phenyl isocyanate with piperidin-2-ylmethylamine to form the urea scaffold, followed by (2) hydrochloric acid salt formation. Optimize solvent polarity (e.g., dichloromethane for step 1) and stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize side products. Monitor reaction completion via TLC or HPLC . For hydrochloride salt formation, ensure anhydrous conditions to prevent hydrolysis .
  • Key Parameters : Temperature control (0–25°C), pH adjustment during salt formation, and purification via recrystallization using ethanol/water mixtures .

Q. How can structural characterization of this compound be rigorously validated?

  • Techniques :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm urea linkage (e.g., carbonyl signal at ~160 ppm) and piperidine proton environments.
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen-bonding patterns in the urea moiety .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks ([M+H]+^+) and isotopic chlorine patterns .

Q. What are the primary biological targets of N-phenyl-N'-(piperidin-2-ylmethyl)urea derivatives in anticancer research?

  • Target Identification : Screen against kinase panels (e.g., Type III receptor tyrosine kinases) using ATP-competitive binding assays . Evaluate microtubulin inhibition via colchicine-binding site displacement assays, comparing IC50_{50} values with combretastatin A-4 analogues .
  • Validation : Use fluorescence polarization assays to quantify binding affinity to tubulin (e.g., KdK_d < 1 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the antiproliferative potency of this compound?

  • Approach : Synthesize analogues with substituents on the phenyl ring (e.g., electron-withdrawing groups at meta or para positions) to enhance tubulin binding . Use CoMFA/CoMSIA models to correlate steric/electronic properties with cytotoxicity in HeLa or MCF-7 cell lines .
  • Data Interpretation : Compare logP values and cytotoxicity (e.g., IC50_{50} shifts from 0.5 µM to 0.1 µM with nitro groups) .

Q. What in vivo models are suitable for evaluating the efficacy and pharmacokinetics of this compound?

  • Models : Use xenograft mice (e.g., HT-29 colon cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor regression via caliper measurements and PET imaging .
  • PK/PD Analysis : Measure plasma half-life (t1/2t_{1/2}) via LC-MS/MS and correlate with tumor growth inhibition (%TGI > 70%) .

Q. How does this compound achieve selectivity for cancer cells over normal cells?

  • Mechanistic Studies : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects. Validate selectivity using primary human fibroblasts (IC50_{50} > 10 µM vs. <1 µM in cancer cells) .
  • Molecular Docking : Simulate binding to α/β-tubulin isotypes (e.g., βIII-tubulin overexpression in resistant cancers) .

Q. How can contradictory data on substituent effects (e.g., nitro vs. methoxy groups) be resolved?

  • Hypothesis Testing : Conduct free-energy perturbation (FEP) calculations to quantify substituent contributions to binding entropy/enthalpy. Validate with isothermal titration calorimetry (ITC) .
  • Experimental Replication : Repeat assays across multiple cell lines (e.g., A549, DU145) to rule out cell-specific artifacts .

Q. What autophagy-related mechanisms are triggered by this compound in cancer cells?

  • Pathway Analysis : Perform LC3-II immunoblotting and GFP-LC3 puncta assays to quantify autophagosome formation. Compare with chloroquine-treated controls .
  • Gene Silencing : Knock down ATG5 or Beclin-1 to confirm autophagy dependency in cell death .

Q. What strategies mitigate resistance to this compound in tubulin-targeted therapies?

  • Resistance Models : Generate resistant cell lines via chronic exposure (e.g., 6 months, stepwise dose escalation). Profile β-tubulin mutations via whole-exome sequencing .
  • Combination Therapy : Test synergy with paclitaxel or vinca alkaloids to bypass resistance mechanisms .

Q. How can aqueous solubility challenges be addressed for in vivo formulations?

  • Formulation : Use cyclodextrin-based complexes (e.g., HP-β-CD) or PEGylated nanoparticles to enhance solubility (>5 mg/mL). Validate stability via dynamic light scattering (DLS) .
  • In Vivo Testing : Compare bioavailability (AUC024h_{0-24h}) of free drug vs. nanoformulations in Sprague-Dawley rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride
Reactant of Route 2
Reactant of Route 2
N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.